chemical properties of (4-(mercaptomethyl)phenyl)boronic acid
chemical properties of (4-(mercaptomethyl)phenyl)boronic acid
An In-depth Technical Guide to the Chemical Properties and Applications of (4-(Mercaptomethyl)phenyl)boronic acid
Abstract
(4-(Mercaptomethyl)phenyl)boronic acid is a bifunctional organic compound of increasing interest to researchers in medicinal chemistry, chemical biology, and materials science. Its unique structure, featuring both a reactive boronic acid and a nucleophilic mercaptomethyl group on a stable phenyl scaffold, offers orthogonal chemical handles for a wide range of applications. This guide provides a comprehensive overview of its chemical properties, anticipated analytical signatures, dual-mode reactivity, and stability considerations. Furthermore, it details its potential applications as a versatile linker in drug development, a component in advanced biosensors, and a warhead for covalent inhibitors. Detailed protocols for safe handling and representative synthetic applications are provided to enable researchers to effectively utilize this compound in their work.
Introduction and Molecular Structure
(4-(Mercaptomethyl)phenyl)boronic acid (CAS: 847801-60-9) is a synthetic building block that merges two of the most versatile functional groups in modern chemistry: the boronic acid and the thiol. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature heavily exploited in saccharide sensing and as a warhead for enzyme inhibition.[1][2][3] The mercaptomethyl group, a protected form of a thiol, provides a potent nucleophile for various conjugation chemistries and a strong ligand for binding to soft metal surfaces like gold.
This dual functionality makes it an exceptional tool for constructing complex molecular architectures where different parts of a molecule can be addressed with high specificity.
Caption: Molecular Structure of (4-(Mercaptomethyl)phenyl)boronic acid.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely available in public literature, its core properties can be reliably stated. Inferences about its physical state and solubility are drawn from structurally similar phenylboronic acids and benzyl thiols.
| Property | Value | Source |
| CAS Number | 847801-60-9 | [4] |
| Molecular Formula | C₇H₉BO₂S | [4] |
| Molecular Weight | 168.02 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analog Inference |
| Solubility | Expected to be soluble in methanol, DMSO, DMF, and aqueous base. | Analog Inference |
| pKa | Data not available. Phenylboronic acids typically have a pKa in the range of 8.5-9.0. The thiol pKa is expected to be around 9.5. | Analog Inference |
Anticipated Spectroscopic Characterization
Authenticating the structure of (4-(Mercaptomethyl)phenyl)boronic acid relies on standard spectroscopic techniques. The following is an expert-driven prediction of its key analytical signatures.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Benzylic Protons: A sharp singlet at approximately 3.7 ppm integrates to two protons (Ar-CH₂ -SH).
-
Thiol Proton: A broad singlet or triplet (~1.6-2.0 ppm) integrating to one proton (-CH₂SH ). Its chemical shift can be variable and it readily exchanges with D₂O.
-
Boronic Acid Protons: A broad singlet in the region of 8.0-8.3 ppm, corresponding to the two -B(OH )₂ protons. This peak also exchanges with D₂O.
-
-
¹³C NMR (Carbon NMR):
-
Four distinct signals are expected in the aromatic region (~128-140 ppm), including the carbon atom attached to the boron (ipso-carbon), which may be broadened or unobserved due to quadrupolar relaxation.
-
A signal for the benzylic carbon (-C H₂SH) is expected around 35-40 ppm.
-
-
FT-IR (Infrared Spectroscopy):
-
A broad O-H stretch from the boronic acid group around 3200-3400 cm⁻¹.
-
A weak S-H stretch near 2550 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
A strong B-O stretch around 1350 cm⁻¹.
-
Chemical Reactivity, Stability, and Handling
The primary value of this molecule lies in its orthogonal reactivity, allowing for sequential or selective modification of its two functional ends.
Dual-Mode Reactivity
-
Boronic Acid Moiety: This functional group is a mild Lewis acid and serves as a linchpin for several key transformations.[5]
-
Suzuki-Miyaura Cross-Coupling: Enables the formation of C-C bonds with aryl or vinyl halides, a cornerstone of modern synthetic chemistry.[1]
-
Boronate Ester Formation: Reacts reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic esters. This is the basis for its use in sensing carbohydrates and glycoproteins.[2]
-
Reversible Covalent Inhibition: Can form covalent, yet reversible, bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, particularly proteases.[6][7]
-
-
Mercaptomethyl Moiety: The thiol group is a strong nucleophile and exhibits a distinct set of reactions.
-
Nucleophilic Substitution (S-Alkylation): Reacts readily with alkyl halides and other electrophiles.
-
Michael Addition: Undergoes conjugate addition to α,β-unsaturated carbonyl compounds.
-
Disulfide Formation: Can be oxidized to form a disulfide bond, a reaction often used in dynamic combinatorial chemistry or for creating stimuli-responsive materials.
-
Surface Immobilization: Forms strong dative bonds with gold surfaces, enabling the creation of self-assembled monolayers (SAMs) for biosensor applications.
-
Caption: Orthogonal reactivity pathways of (4-(mercaptomethyl)phenyl)boronic acid.
Stability and Handling Considerations
Both functional groups in this molecule require careful handling to ensure integrity.
-
Oxidative Instability: Phenylboronic acids are susceptible to oxidative deboronation, converting the C-B bond to a C-OH bond, particularly in the presence of reactive oxygen species (ROS).[6][8][9] Thiols are also readily oxidized, primarily to disulfides. At physiological pH, the oxidation rate of phenylboronic acid can be comparable to that of biological thiols.[8][9]
-
Dehydration and Boroxine Formation: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon addition of water but can complicate stoichiometry in reactions.
-
Moisture Sensitivity: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain pH and moisture conditions.[10]
Recommended Storage: To mitigate degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept refrigerated (2-8°C).
Applications in Research and Drug Development
The unique bifunctional nature of this reagent makes it a powerful tool for addressing complex challenges in modern chemical biology and drug discovery.
-
Bifunctional Linkers: It is an ideal candidate for designing linkers in targeted therapeutics like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). For example, the thiol end could be used to attach to a payload molecule, while the boronic acid could be coupled via a Suzuki reaction to a targeting ligand.
-
Covalent Enzyme Inhibitors: The boronic acid can act as a reversible covalent warhead for serine proteases, which are implicated in numerous diseases.[7] The free thiol provides a secondary site for further modification, enabling the development of dual-target inhibitors or theranostic agents.
-
Biosensor Development: The thiol group provides a robust method for immobilizing the molecule onto gold electrodes or nanoparticles.[3] The boronic acid moiety can then act as a specific recognition element for cis-diol-containing biomolecules like glucose, ATP, or glycoproteins, leading to a measurable signal change upon binding.
Experimental Protocols
Protocol 1: Safe Handling and Storage Workflow
Causality: This protocol is designed to prevent oxidative degradation and boroxine formation by minimizing exposure to atmospheric oxygen and moisture.
-
Receiving and Inspection: Upon receipt, inspect the container seal for integrity. Do not open outside of a controlled environment.
-
Inert Environment: Before first use, transfer the bottle into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line or flush the headspace of the bottle with dry argon or nitrogen gas before sealing.
-
Weighing: Weigh the required amount of solid rapidly in the inert environment. If weighing in the open, do so quickly and immediately flush the stock bottle with inert gas before re-sealing.
-
Storage: Store the tightly sealed container at 2-8°C in a desiccator. For long-term storage, sealing the container with paraffin film is recommended.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Workflow
Causality: This protocol outlines a standard palladium-catalyzed cross-coupling to form a biaryl system, a common application for boronic acids. The base is crucial for activating the boronic acid, and the inert atmosphere prevents catalyst degradation.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add (4-(mercaptomethyl)phenyl)boronic acid (1.0 equivalent), the desired aryl halide (1.1 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Inerting: Seal the flask and cycle between vacuum and argon/nitrogen backfill three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Safety and Hazard Information
-
General Hazards: Assumed to be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid strong oxidizing agents, which can react violently with both the thiol and boronic acid moieties. Also incompatible with strong acids and bases.
Conclusion
(4-(Mercaptomethyl)phenyl)boronic acid is a potent and versatile chemical tool. Its value lies not in the complexity of its structure, but in the strategic combination of two highly useful and orthogonally reactive functional groups. By understanding its inherent reactivity, stability limitations, and handling requirements, researchers in drug discovery, diagnostics, and materials science can leverage this unique building block to accelerate innovation and construct novel molecular systems with precisely controlled architectures and functions.
References
-
ChemBK. (4-(Mercaptomethyl)phenyl)boronic acid. Available at: [Link]
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Boronic Acids in Modern Drug Discovery. Available at: [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. Available at: [Link]
-
Pinto, M., & Gois, P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4376-4394. Available at: [Link]
-
Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2568. Available at: [Link]
-
University of California, Irvine. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. UCI Undergraduate Research Symposium. Available at: [Link]
-
Wang, B., & Anslyn, E. V. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5946-5957. Available at: [Link]
-
Ju, Y., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(10), 324. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
